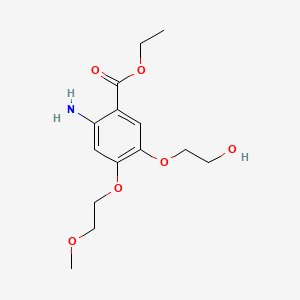

Ethyl 2-Amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate

Description

Ethyl 2-Amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate is a benzoate ester derivative featuring an amino group at position 2 and two distinct alkoxy substituents at positions 4 and 5: a 2-methoxyethoxy group and a 2-hydroxyethoxy group. The compound is structurally related to several derivatives used in pharmaceutical intermediates and agrochemical research, particularly those with modified alkoxy or amino substituents on the aromatic ring .

Properties

Molecular Formula |

C14H21NO6 |

|---|---|

Molecular Weight |

299.32 g/mol |

IUPAC Name |

ethyl 2-amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate |

InChI |

InChI=1S/C14H21NO6/c1-3-19-14(17)10-8-12(20-5-4-16)13(9-11(10)15)21-7-6-18-2/h8-9,16H,3-7,15H2,1-2H3 |

InChI Key |

FXIDLZXORVCLDW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1N)OCCOC)OCCO |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Purpose/Transformation |

|---|---|---|---|

| 1. | Nitration or Amination | Starting from ethyl benzoate derivatives, nitration followed by reduction or direct amination | Introduce amino group at position 2 |

| 2. | Alkylation/Etherification | Use of 2-chloroethanol or 2-methoxyethanol derivatives with base (e.g., potassium carbonate) in polar aprotic solvents (DMF, DMSO) | Attach 2-hydroxyethoxy and 2-methoxyethoxy groups at positions 5 and 4 |

| 3. | Esterification | Ethanol and acid catalyst or transesterification | Formation of ethyl ester moiety |

| 4. | Purification | Chromatography or recrystallization | Obtain pure product |

Detailed Preparation Method (Based on Patent EP0699673A1 and Related Literature)

Preparation of 2-Amino Substituted Benzoate Intermediate

- Starting from ethyl 2-nitrobenzoate, reduction is performed to convert the nitro group to an amino group.

- Typical reducing agents include catalytic hydrogenation (Pd/C, H2) or chemical reduction (SnCl2, Fe/HCl).

- The reaction is carried out under mild conditions to preserve the ester function.

Final Ester Formation and Purification

- If necessary, the esterification step is performed by treating the acid intermediate with ethanol under acidic conditions or via transesterification.

- Purification is achieved through column chromatography using suitable eluents or recrystallization from solvents such as ethyl acetate or hexane mixtures.

Reaction Scheme Summary

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | Ethyl 2-nitrobenzoate | Pd/C, H2 or SnCl2 | Ethyl 2-amino benzoate |

| 2 | Ethyl 2-amino benzoate | 2-chloroethanol, 2-chloro-1-methoxyethane, K2CO3, DMF | Ethyl 2-amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate |

| 3 | Intermediate | Ethanol, acid catalyst (if needed) | Final ethyl ester product |

Research Findings and Analytical Data

- The synthesis yields a compound with expected substitution pattern confirmed by NMR spectroscopy, showing characteristic signals for amino protons, ethoxy and methoxy groups.

- IR spectroscopy confirms the ester carbonyl stretch (~1735 cm⁻¹) and hydroxyl group (~3400 cm⁻¹).

- Purity is typically assessed by HPLC or TLC.

- The reaction conditions are optimized to minimize side reactions such as over-alkylation or hydrolysis.

Notes on Optimization and Challenges

- Base choice is critical to avoid ester hydrolysis; potassium carbonate is preferred for mild basicity.

- Solvent polarity affects the nucleophilic substitution efficiency; polar aprotic solvents enhance reaction rate.

- Temperature control is important to prevent decomposition.

- Protecting groups may be employed if multiple reactive sites are present to ensure regioselectivity.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | Ethyl 2-nitrobenzoate | Commercially available or synthesized |

| Reduction | Pd/C, H2 (room temp, atmospheric pressure) or SnCl2 (acidic medium) | Mild conditions to protect ester |

| Alkylation | 2-chloroethanol, 2-chloro-1-methoxyethane, K2CO3, DMF, 60-90°C, 6-12 h | Stoichiometric control to prevent over-substitution |

| Esterification | Ethanol, acid catalyst (H2SO4 or p-TsOH), reflux | Optional if starting from acid |

| Purification | Column chromatography (silica gel), recrystallization | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy groups can yield aldehydes or carboxylic acids, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Ethyl 2-Amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-Amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the type, position, and number of alkoxy/amino groups. Key examples include:

Table 1: Structural Comparison of Selected Benzoate Derivatives

Key Observations :

Hydroxyethoxy vs. Methoxyethoxy Groups: The presence of a 2-hydroxyethoxy group in the target compound increases hydrophilicity compared to derivatives with only methoxy or ethoxy groups (e.g., Methyl 2-amino-5-methoxybenzoate) . This enhances solubility in polar solvents like ethanol or water-ethanol mixtures, as seen in Ethyl 2-methoxybenzoate (solubility: 1 g/5 mL ethanol) .

Amino Group Positioning: The 2-amino group is conserved across most analogues, suggesting its role in hydrogen bonding or pharmacological activity. For example, Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate incorporates an aminothiazole ring, which may confer antimicrobial or anticancer properties .

Ester vs. Carboxylic Acid: 2-Amino-4,5-dimethoxybenzoic acid lacks the ester moiety, resulting in higher acidity (pKa ~3–4) and altered reactivity in synthetic applications .

Physicochemical and Functional Properties

- Solubility: The hydroxyethoxy group in the target compound improves aqueous solubility compared to fully alkylated analogues (e.g., Ethyl 4,5-bis(2-methoxyethoxy)-2-aminobenzoate) .

- Melting Points: Derivatives with free hydroxyl or amino groups (e.g., 2-Amino-4,5-dimethoxybenzoic acid) exhibit higher melting points (>150°C) due to intermolecular hydrogen bonding, whereas ester derivatives typically melt below 100°C .

Q & A

Basic: What are the optimal synthetic routes for Ethyl 2-Amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate?

Answer:

The synthesis typically involves sequential etherification and esterification steps. For example:

- Etherification : React ethyl 4-hydroxyphenylacetate with 2-methoxyethyl bromide in DMF using potassium carbonate as a base at 60°C under inert atmosphere to install the methoxyethoxy group .

- Hydroxyethoxy Introduction : Use 2-hydroxyethyl bromide under similar conditions to introduce the hydroxyethoxy moiety.

- Amino Group Protection/Deprotection : Protect the amino group during synthesis (e.g., using phthalimido intermediates) to avoid side reactions, followed by deprotection with hydrazine .

Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via silica gel chromatography (ethyl acetate/hexane, 3:7 ratio) .

Basic: How can the solubility and stability of this compound be optimized for in vitro assays?

Answer:

- Solubility : Use polar aprotic solvents like DMSO or DMF for stock solutions. For aqueous buffers, employ co-solvents (e.g., 10% PEG-400) or surfactants (0.1% Tween-80) to enhance solubility .

- Stability : Store lyophilized samples at -20°C under nitrogen. In solution, avoid prolonged exposure to light or high pH (>8.0), which may hydrolyze the ester or ether groups .

Advanced: What crystallographic methods are suitable for resolving the 3D structure of this compound?

Answer:

- Single-Crystal X-ray Diffraction : Use SHELXL for small-molecule refinement. Crystallize the compound via slow evaporation in a 1:1 ethanol/water mixture. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature, and full-matrix least-squares refinement .

- Challenges : The flexible ethoxy side chains may introduce disorder; apply restraints or constraints during refinement. Validate hydrogen bonding using Olex2 or Mercury .

Advanced: How do substituent positions (2-amino, 5-hydroxyethoxy, 4-methoxyethoxy) influence electronic properties and reactivity?

Answer:

- Electronic Effects : The 2-amino group acts as an electron donor, increasing electron density at the para position. Methoxyethoxy and hydroxyethoxy groups at positions 4 and 5 create steric hindrance, reducing nucleophilic aromatic substitution reactivity but favoring electrophilic reactions (e.g., nitration) at the meta position .

- Reactivity Mapping : Perform DFT calculations (B3LYP/6-31G*) to analyze frontier molecular orbitals (FMOs) and predict sites for functionalization .

Advanced: What analytical techniques are critical for characterizing synthetic intermediates and final products?

Answer:

- NMR : Use - and -NMR to confirm substituent positions. Key signals:

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H] at m/z 328.1294 for CHNO) .

- HPLC-PDA : Use a C18 column (acetonitrile/0.1% formic acid gradient) to assess purity (>98%) and detect degradation products .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological potential?

Answer:

- Analog Synthesis : Modify substituents systematically (e.g., replace methoxyethoxy with ethoxy or hydroxypropoxy groups) .

- Biological Assays :

- Antimicrobial : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution (MIC values).

- Anticancer : Screen in MTT assays using HeLa or MCF-7 cell lines .

- Computational Modeling : Dock the compound into target proteins (e.g., DHFR or kinase enzymes) using AutoDock Vina to predict binding modes .

Advanced: What strategies mitigate challenges in regioselective functionalization of the benzoate core?

Answer:

- Directed Ortho-Metalation : Use the 2-amino group as a directing group with LDA to install substituents at the ortho position .

- Protection/Deprotection : Temporarily protect the amino group with Boc to direct electrophilic attacks to the 5-hydroxyethoxy site .

- Microwave-Assisted Synthesis : Enhance regioselectivity in SNAr reactions by reducing side product formation (e.g., 150°C, 20 min) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood.

- Spill Management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid. Collect solid waste in sealed containers for incineration .

Advanced: How can computational chemistry aid in predicting metabolic pathways?

Answer:

- Metabolism Prediction : Use software like Schrödinger’s MetaSite to identify likely sites of Phase I oxidation (e.g., methoxyethoxy demethylation) or Phase II glucuronidation .

- CYP450 Docking : Simulate interactions with CYP3A4 to predict hepatotoxicity risks .

Advanced: What are the implications of polymorphism in formulation development?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.